N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12(16)8-9-3-5-10(6-4-9)15-13(17)11-2-1-7-18-11/h1-7H,8H2,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICALJXRBXMYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Carbamoylmethyl Phenyl Furan 2 Carboxamide and Its Analogs
Facile Synthesis of Analogues (e.g., N-(4-bromophenyl)furan-2-carboxamide analogues)
The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its subsequent derivatization through cross-coupling reactions represents a significant strategy for accessing a variety of furan-2-carboxamide analogs. This approach allows for the introduction of diverse functionalities, enabling the exploration of their chemical and biological properties.
A primary method for the synthesis of the precursor, N-(4-bromophenyl)furan-2-carboxamide, involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline (B143363). nih.gov This straightforward amidation reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane. nih.gov The reaction proceeds at room temperature and has been reported to produce the desired product in excellent yields, around 94%. nih.govresearchgate.net
Following the successful synthesis of the N-(4-bromophenyl)furan-2-carboxamide core structure, further diversification can be achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the arylation of the brominated phenyl ring. In a typical procedure, N-(4-bromophenyl)furan-2-carboxamide is reacted with various aryl boronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net This methodology has been shown to be effective in producing a range of N-(4-arylphenyl)furan-2-carboxamide analogs in moderate to good yields, generally ranging from 43% to 83%. nih.govresearchgate.net
The versatility of the Suzuki-Miyaura coupling in this context allows for the introduction of a wide array of substituents on the phenyl ring, thereby generating a library of structurally diverse analogs. The reaction conditions are generally mild and tolerant of various functional groups, making it a robust method for analog synthesis.
The following table summarizes the yields of various N-(4-arylphenyl)furan-2-carboxamide analogs synthesized via this two-step methodology, starting from the initial amidation to the final cross-coupling reaction.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 5a | Phenylboronic acid | N-(biphenyl-4-yl)furan-2-carboxamide | 75 |
| 5b | 4-Methylphenylboronic acid | N-(4'-methylbiphenyl-4-yl)furan-2-carboxamide | 83 |
| 5c | 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 78 |
| 5d | 4-Chlorophenylboronic acid | N-(4'-chlorobiphenyl-4-yl)furan-2-carboxamide | 65 |
| 5e | 4-Fluorophenylboronic acid | N-(4'-fluorobiphenyl-4-yl)furan-2-carboxamide | 72 |
| 5f | 3-Nitrophenylboronic acid | N-(3'-nitrobiphenyl-4-yl)furan-2-carboxamide | 55 |
| 5g | 2-Methylphenylboronic acid | N-(2'-methylbiphenyl-4-yl)furan-2-carboxamide | 68 |
| 5h | 2-Methoxyphenylboronic acid | N-(2'-methoxybiphenyl-4-yl)furan-2-carboxamide | 62 |
| 5i | Naphthalene-1-boronic acid | N-(4-(naphthalen-1-yl)phenyl)furan-2-carboxamide | 43 |
Table adapted from Siddiqa et al., 2022. nih.gov
This synthetic strategy provides an efficient and adaptable route to a diverse range of N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide analogs, facilitating further investigation into their structure-activity relationships.
Molecular Mechanisms of Action and Target Engagement
Elucidation of Specific Protein-Ligand Interactions
The biological activity of furan-2-carboxamide derivatives is intrinsically linked to their ability to form specific interactions with protein targets. Molecular docking studies and in silico simulations have been instrumental in elucidating these interactions.
For instance, derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester have been identified as inhibitors of the RNase H activity associated with HIV-1 reverse transcriptase. Docking simulations suggest that these compounds interact with the conserved His539 residue and two metal ions within the RNase H catalytic center, leading to the inhibition of its enzymatic activity.
In the context of antibiofilm activity, furan-2-carboxamides have been designed as bioisosteric replacements for furanones to target the LasR protein in Pseudomonas aeruginosa. Molecular docking has shown that carbohydrazide (B1668358) derivatives of furan-2-carboxamide can share a similar binding mode to known furanone inhibitors within the LasR binding site, indicating a potential mechanism for their anti-quorum sensing and antibiofilm effects.
Furthermore, other furan-2-carboxamide derivatives have been investigated for their potential as microtubule stabilizing agents. These compounds are thought to interact with tubulin, promoting its polymerization and stabilization, which in turn disrupts the dynamics of microtubules essential for cell division.
The table below summarizes the key protein-ligand interactions identified for various furan-2-carboxamide derivatives.
| Derivative Class | Target Protein | Key Interacting Residues/Components | Predicted Outcome |
| 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester | HIV-1 RNase H | His539, Metal ions in catalytic center | Inhibition of RNase H activity |
| Furan-2-carboxamide carbohydrazides | LasR (P. aeruginosa) | Shared binding mode with furanones | Anti-quorum sensing, Antibiofilm activity |
| Furan-2-carboxamide derivatives | Tubulin | Not specified | Microtubule stabilization, Mitotic arrest |
Identification of Cellular Pathways Modulated by N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide
The engagement of furan-2-carboxamide derivatives with their protein targets leads to the modulation of various cellular pathways, contributing to their observed biological effects.
By inhibiting HIV-1 RNase H, derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester interfere with the viral replication cycle. RNase H is crucial for the degradation of the RNA strand in RNA-DNA hybrids during reverse transcription, and its inhibition effectively blocks a key step in the proliferation of the virus.
Furan-2-carboxamide derivatives that act as microtubule stabilizing agents impact the cell division pathway. By stabilizing microtubules, these compounds disrupt the normal dynamics of the mitotic spindle, leading to mitotic arrest and subsequently inducing apoptosis in cancer cells. This mechanism is a cornerstone of their potential as anticancer agents.
In bacteria, furan-2-carboxamides that target LasR modulate the quorum-sensing pathway in P. aeruginosa. Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. By interfering with this pathway, these compounds can inhibit the formation of biofilms and reduce the production of virulence factors, thereby mitigating bacterial pathogenicity.
The metabolic pathways of furan (B31954) itself can lead to the formation of reactive intermediates that interact with cellular nucleophiles, suggesting that the core furan structure can influence cellular processes through covalent modification of biomolecules.
Analysis of Binding Sites and Catalytic Centers (e.g., His539 residue and metal ions in RNase H catalytic center)
A critical aspect of understanding the mechanism of action of furan-2-carboxamide derivatives is the detailed analysis of their binding sites on target proteins.
In the case of HIV-1 RNase H inhibitors, in silico docking has provided a molecular model of the interaction. The catalytic center of RNase H contains two essential metal ions, typically Mg²⁺ or Mn²⁺, which are coordinated by a conserved set of acidic residues. The conserved His539 residue is also located in this active site. The furan-2-carboxamide derivatives are proposed to bind in this catalytic pocket, with the functional groups of the inhibitor forming coordination bonds with the metal ions and hydrogen bonds with residues like His539, thereby blocking the access of the substrate and inhibiting the enzyme's activity.
For the antibiofilm furan-2-carboxamides targeting LasR, the binding site is the ligand-binding pocket of this transcriptional regulator. The binding of the native autoinducer to this site triggers a conformational change that allows LasR to dimerize and activate the transcription of virulence genes. The furan-2-carboxamide derivatives are thought to act as competitive inhibitors, occupying this pocket and preventing the binding of the autoinducer, thus keeping LasR in its inactive state.
The table below details the specific binding sites and catalytic centers targeted by furan-2-carboxamide derivatives.
| Target | Binding Site/Catalytic Center | Key Features of Interaction |
| HIV-1 RNase H | Catalytic Center | Interaction with His539 and chelation of two metal ions essential for catalysis. |
| LasR (P. aeruginosa) | Ligand-Binding Pocket | Competitive binding to prevent interaction with the native autoinducer. |
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For the furan-2-carboxamide class of compounds, molecular docking has been instrumental in identifying potential biological targets and elucidating structure-activity relationships.
A notable application has been in the discovery of furan-2-carboxamides as antibiofilm agents that target the LasR protein of Pseudomonas aeruginosa, a key regulator in quorum sensing. nih.govresearchgate.netnih.gov In these studies, a diversity-oriented collection of furan-2-carboxamides was designed to act as bioisosteric replacements for naturally occurring furanones that are metabolically unstable. nih.govresearchgate.net
The docking simulations were typically performed using the crystal structure of the LasR protein (PDB ID: 2UV0). nih.govresearchgate.net The results proposed that furan-2-carboxamide derivatives, particularly carbohydrazides, could share a similar binding mode to the native autoinducer ligand inside the LasR active site, achieving excellent docking scores. nih.govresearchgate.netnih.gov Key interactions often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues in the binding pocket. For instance, studies showed interactions with residues such as Trp60, Tyr93, Asp73, and Ser129, which are crucial for stabilizing the ligand within the active site. researchgate.net
The following table summarizes the docking results for representative furan-2-carboxamide analogs against the LasR protein. researchgate.net
| Compound ID | Linker Type | Docking Score (kcal/mol) | Key Interacting Residues |
| C12 (Native Ligand) | Acyl-homoserine lactone | -10.1 | Trp60, Tyr93, Asp73 |
| Analog 4b | N-acylcarbohydrazide | -8.9 | Trp60, Asp73, Ser129 |
| Analog 7d | 1,2,3-Triazole | -8.1 | Tyr93, Ser129 |
| Analog 7e | 1,2,3-Triazole | -7.9 | Trp60, Tyr93 |
Beyond quorum sensing, docking studies have explored furan (B31954) derivatives against other bacterial targets. In one study, furan-azetidinone hybrids were docked against several essential enzymes in E. coli, including enoyl reductase (PDB ID: 1C14). ijper.org The results indicated that pi-pi stacking interactions with phenylalanine (PHE 94) and tyrosine (TYR 146) residues were essential for potent inhibition, with the top compounds achieving Glide Scores below -9.0. ijper.org
Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability and dynamics of the predicted ligand-protein complex over time. This technique simulates the physical movements of atoms and molecules, providing a more realistic view of the binding interactions in a solvated environment.
While specific MD simulation studies for N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide were not found, the methodology has been applied to validate the docking poses of other ligand classes targeting proteins relevant to furan-2-carboxamides, such as the LasR receptor. plos.org In a typical MD simulation, the docked complex is placed in a simulated water box, and the system's trajectory is calculated over a period of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site and that the complex is stable. plos.org
For example, MD simulations performed on thiazole (B1198619) derivatives targeting the LasR protein demonstrated their ability to engage with the binding site and maintain stable interactions throughout a 50 ns simulation, confirming their potential as LasR antagonists. plos.org Such studies are crucial for verifying that the static interactions predicted by docking are maintained in a dynamic physiological environment, thereby increasing confidence in the potential of a lead compound.
Virtual Screening Approaches for Analogs and Lead Discovery
The principles of virtual screening are exemplified by the "Diversity-Oriented Synthesis" of furan-2-carboxamides, where multiple series of compounds were created by systematically varying linkers and peripheral chemical groups to explore the chemical space and identify structural features that confer antibiofilm activity. nih.govresearchgate.net This approach led to the successful identification of N-acylcarbohydrazide and triazole linkers as being particularly effective. nih.gov
In a more direct application of virtual screening, an in-house library of compounds was screened to discover novel inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov This effort led to the identification of a 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivative as an initial hit. Subsequent structure-based similarity searches of larger databases, a common virtual screening workflow, identified more potent analogs for further development. nih.gov These approaches demonstrate how large chemical libraries can be computationally filtered to prioritize the synthesis and testing of promising furan-2-carboxamide analogs. mdpi.com
Prediction of Biological Activity through In Silico Methods
In addition to predicting binding to specific targets, computational methods can forecast the general biological activity profile of a compound. These in silico predictions help in the early stages of drug discovery to prioritize compounds with desired therapeutic effects and favorable pharmacokinetic properties.
One common tool used for this purpose is the Prediction of Activity Spectra for Substances (PASS) Online tool. This software predicts a wide range of biological activities based on the structure of a compound. For a series of newly synthesized furan hybrid molecules, the PASS tool was used to predict potential anti-inflammatory and anti-arthritic activities, guiding their subsequent in vitro evaluation. mdpi.com The prediction is based on calculating the probability of a compound being "active" (Pa) or "inactive" (Pi) for a given biological function.
Another critical in silico assessment is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help to identify compounds that may have poor bioavailability or potential toxicity issues early in the discovery pipeline. For instance, in silico studies on pyrazole-furan carboxamide derivatives have been used to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with antifungal activity. researchgate.net Such models, once validated, can predict the activity of newly designed compounds before they are synthesized. researchgate.net These predictive tools are invaluable for optimizing lead compounds and reducing late-stage failures in drug development.
Derivatives and Analogs of N 4 Carbamoylmethyl Phenyl Furan 2 Carboxamide in Research
Synthesis and Biological Profiling of Structural Analogs
The synthesis of structural analogs of N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide has been a focal point of research, leading to the discovery of compounds with enhanced or novel biological activities. Key examples of these synthetic and profiling efforts are detailed below.
N-(4-bromophenyl)furan-2-carboxamide
This analog has been synthesized with high efficiency, and its biological activity has been a subject of significant interest. The synthesis typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of a base like triethylamine (B128534), affording the product in excellent yields (up to 94%). researchgate.netmdpi.com Further modifications of this analog have been achieved through Suzuki-Miyaura cross-coupling reactions, leading to a series of functionalized derivatives. researchgate.netmdpi.com
The biological profiling of N-(4-bromophenyl)furan-2-carboxamide has revealed potent antibacterial activity against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. researchgate.netmdpi.com Notably, this compound demonstrated significant efficacy against NDM-positive A. baumannii. mdpi.com
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide
While specific research on the direct synthesis and biological profiling of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)furan-2-carboxamide is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methods for creating similar furan-2-carboxamide derivatives. A plausible synthetic route would involve the acylation of a corresponding amino-functionalized precursor with furan-2-carbonyl chloride.
Carbamothioyl-furan-2-carboxamide Derivatives
A series of carbamothioyl-furan-2-carboxamide derivatives have been synthesized using a one-pot strategy. This method involves the reaction of furan-2-carbonyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with various primary amines to yield the final products in moderate to excellent yields (56-85%).
These derivatives have been evaluated for their anticancer and antimicrobial potential. mdpi.com One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, exhibited the highest anticancer activity against a hepatocellular carcinoma cell line (HepG2), with a cell viability of 33.29% at a concentration of 20 μg/mL. mdpi.com The antimicrobial screening of these compounds has shown significant activity, which is attributed to the presence of the aromatic moiety enhancing their lipophilicity. mdpi.com
| Derivative Class | General Synthetic Strategy | Key Biological Activities Investigated | Noteworthy Findings |
|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Reaction of furan-2-carbonyl chloride with 4-bromoaniline. | Antibacterial | Potent activity against drug-resistant bacteria. researchgate.netmdpi.com |
| Carbamothioyl-furan-2-carboxamide Derivatives | One-pot reaction involving a furoyl isothiocyanate intermediate. | Anticancer, Antimicrobial | Significant anticancer activity against HepG2 cells and broad antimicrobial effects. mdpi.com |
| 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester derivatives | Screening of small-molecule libraries. | Antiviral (HIV-1 RNase H inhibition) | Effective inhibition of HIV-1 replication. |
5-nitro-furan-2-carboxylic acid carbamoylmethyl ester derivatives
Derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester have been identified as inhibitors of the RNase H activity associated with the HIV-1 reverse transcriptase. These compounds were discovered through the screening of extensive small-molecule libraries. Two notable derivatives, 5-nitro-furan-2-carboxylic acid adamantan-1-carbamoylmethyl ester and 5-nitro-furan-2-carboxylic acid [[4-(4-bromo-phenyl)-thiazol-2-yl]-(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl ester, effectively blocked HIV-1 and MLV RT-associated RNase H activities with IC50 values in the micromolar range. One of these derivatives also demonstrated the ability to inhibit HIV-1 replication.
Exploration of Bioisosteric Modifications
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. In the context of this compound and its analogs, the exploration of bioisosteric modifications has been a key area of research.
One notable example involves the bioisosteric replacement of the furanone ring, a common motif in certain biologically active molecules, with the more stable furan-2-carboxamide moiety. This modification was investigated to improve the metabolic stability of the parent compounds while aiming to retain their antibiofilm activity against Pseudomonas aeruginosa. The resulting furan-2-carboxamide derivatives, particularly carbohydrazides and triazoles, demonstrated significant antibiofilm properties.
Computational tools have also been employed to quantitatively assess the similarities between bioisosteric moieties. The Average Electron Density (AED) tool, for instance, has been used to evaluate the bioisosterism between furan (B31954) and other functional groups like carboxylic acids and sulfonamides. Such studies provide a theoretical framework to guide the rational selection of bioisosteres in drug design.
Rational Design of New Generations of this compound Derivatives
The rational design of new generations of this compound derivatives is heavily reliant on understanding the structure-activity relationships (SAR) of existing analogs. By identifying the key structural features responsible for a particular biological activity, researchers can design novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
For instance, in the development of anticancer agents, SAR studies of benzofuran (B130515) derivatives have highlighted the importance of substitutions at the C-2 position for cytotoxic activity. The presence of an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity, which can be further potentiated by substitutions on the N-phenethyl ring.
Molecular hybridization is another rational design strategy that has been employed. This approach involves combining the pharmacophoric elements of different bioactive molecules into a single hybrid structure. This can lead to compounds with multi-target activity or improved therapeutic efficacy. The synthesis of hybrid molecules incorporating the furan-2-carboxamide scaffold with other biologically relevant moieties is an active area of research.
Furthermore, computational methods such as molecular docking are utilized to predict the binding interactions of designed molecules with their biological targets. This in silico approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby streamlining the drug discovery process. The design of novel furan-2-carboxamide derivatives often involves an iterative cycle of design, synthesis, and biological testing to refine the SAR and develop more effective therapeutic agents.
Potential Applications and Future Research Directions in Preclinical Models
Development of Chemical Probes for Biological Research
Furan-2-carboxamides have been utilized as model compounds to investigate complex biological and chemical processes. Their adaptable chemical structure allows for modifications that can be used to probe specific biological targets and pathways. For instance, certain furanilides have been synthesized to study the competition between different modes of indirect photochemistry, which is crucial for understanding the environmental fate of various micropollutants. acs.orgnih.gov By modifying the substituents on the furan (B31954) and anilide rings, researchers can tune the reactivity of these molecules towards singlet oxygen and triplet chromophoric dissolved organic matter, thereby creating sensitive probes for these reactive species. acs.org
Furthermore, the ability of furan-2-carboxamide derivatives to interact with specific biological targets, such as the LasR protein in Pseudomonas aeruginosa, suggests their potential as chemical probes to study quorum sensing. nih.govresearchgate.net These compounds can be used to investigate the intricacies of bacterial communication and biofilm formation, providing valuable insights into mechanisms of bacterial virulence and antibiotic resistance. The development of fluorescently tagged or biotinylated versions of these furan-2-carboxamides could further enhance their utility as probes for imaging and pull-down assays to identify their molecular targets.
Identification of Novel Lead Compounds for Therapeutic Development
A significant area of research for furan-2-carboxamides is the identification of novel lead compounds for the development of new therapeutics. The versatility of the furan-2-carboxamide scaffold has allowed for the synthesis of extensive libraries of derivatives with a wide array of biological activities.
Anticancer Activity: Several studies have reported the potent anti-cancer activity of furan-2-carboxamide derivatives. nih.govnih.govmdpi.com For example, a novel furan-2-carboxamide-based small molecule was identified as a microtubule-stabilizing agent, inducing mitotic arrest and apoptosis in various cancer cell lines with IC50 values ranging from 4 µM to 8 µM. nih.govmdpi.com Another study on carbamothioyl-furan-2-carboxamide derivatives demonstrated significant anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.gov Specifically, p-tolylcarbamothioyl)furan-2-carboxamide showed high activity against hepatocellular carcinoma. nih.gov
Antimicrobial and Antibiofilm Activity: Furan-2-carboxamides have emerged as promising candidates for combating microbial infections. A diversity-oriented synthesis approach has led to the identification of furan-2-carboxamides with significant antibiofilm activity against P. aeruginosa. nih.govresearchgate.net Certain carbohydrazide (B1668358) and triazole derivatives were found to be particularly effective, with one compound achieving 58% biofilm inhibition. nih.govresearchgate.net These compounds were also shown to reduce the production of virulence factors, suggesting they act as anti-quorum sensing agents by targeting the LasR receptor. nih.govresearchgate.net Other studies have highlighted the antibacterial and antifungal properties of various furan-2-carboxamide derivatives. nih.gov
Other Therapeutic Areas: Beyond cancer and infectious diseases, furan-2-carboxamides have shown potential in other therapeutic areas. For instance, derivatives of furan-2-carboxylic acid have been investigated for their potential in treating type 2 diabetes by inhibiting gluconeogenesis. nih.gov Additionally, certain N-(benzoylphenyl)-2-furamides have demonstrated lipid-lowering activity in preclinical models, suggesting their potential for development as antihyperlipidemic agents. researchgate.net The furan scaffold is also a key component in compounds designed to target the urotensin-II receptor, which is implicated in cardiovascular diseases. mdpi.com
The table below summarizes the preclinical therapeutic potential of various furan-2-carboxamide derivatives.
| Therapeutic Area | Compound Class | Key Findings |
| Anticancer | Furan-2-carboxamide derivative | Microtubule stabilizing agent, induces mitotic arrest and apoptosis. nih.govmdpi.com |
| Carbamothioyl-furan-2-carboxamides | Significant activity against HepG2, Huh-7, and MCF-7 cell lines. nih.gov | |
| N-(R1-phenyl)-5-(R-phenyl)-2-furamides | High activity against PC-3 Prostate Cancer and SR Leukemia cell lines. | |
| Antimicrobial | Carbamothioyl-furan-2-carboxamides | Significant antibacterial and antifungal activity. nih.gov |
| Antibiofilm | Furan-2-carboxamide carbohydrazides and triazoles | Inhibition of P. aeruginosa biofilm formation and reduction of virulence factors. nih.govresearchgate.net |
| Antidiabetic | Furan-2-carboxylic acid derivatives | Inhibition of gluconeogenesis. nih.gov |
| Antihyperlipidemic | N-(benzoylphenyl)-2-furamides | Significant reduction of plasma triglyceride and total cholesterol levels. researchgate.net |
| Antiviral | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives | Novel inhibitors of SARS-CoV-2 main protease. nih.gov |
Application in Disease Models for Efficacy Studies (e.g., in vitro and ex vivo research models)
The diverse biological activities of furan-2-carboxamides make them valuable tools for efficacy studies in various in vitro and ex vivo disease models.
In Vitro Cancer Models: As previously mentioned, furan-2-carboxamide derivatives have been extensively evaluated in a variety of cancer cell line models. These studies have utilized cell viability assays (e.g., MTT assay) to determine the cytotoxic effects of these compounds. nih.gov Furthermore, mechanistic studies in these cell lines have employed techniques such as flow cytometry to analyze cell cycle arrest and annexin (B1180172) V/PI staining to detect apoptosis. nih.gov These in vitro models are crucial for the initial screening and characterization of potential anticancer agents, providing insights into their mechanism of action before moving to more complex models.
In Vitro and Ex Vivo Models of Infectious Disease: The antibiofilm and anti-quorum sensing properties of furan-2-carboxamides have been characterized using in vitro models of P. aeruginosa. nih.govresearchgate.net These studies typically involve crystal violet staining to quantify biofilm formation and assays to measure the production of virulence factors like pyocyanin (B1662382) and proteases. nih.govresearchgate.net Such models are essential for identifying compounds that can disarm pathogens rather than killing them directly, which may represent a strategy to reduce the development of antibiotic resistance.
In Vitro Models for Metabolic Diseases: The potential of furan-2-carboxylic acid derivatives in treating type 2 diabetes was initially identified through phenotypic screening in an in vitro gluconeogenesis assay using primary hepatocytes. nih.gov This model allows for the high-throughput screening of compound libraries to identify molecules that can inhibit glucose production in liver cells, a key pathological feature of type 2 diabetes.
Emerging Research Areas for Furan Carboxamides
The ongoing research into furan-2-carboxamides continues to uncover new and exciting areas of potential therapeutic application. One emerging area is their development as antiviral agents. For example, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel inhibitors of the SARS-CoV-2 main protease, a key enzyme in the viral replication cycle. nih.gov
Another promising avenue of research is the exploration of benzofuran-2-carboxamide (B1298429) derivatives. mdpi.comresearchgate.net These compounds, which feature a fused benzene (B151609) and furan ring system, have been investigated for a range of biological activities, including as selective ligands for sigma receptors. researchgate.net The development of modular synthetic strategies to create diverse libraries of these compounds will likely accelerate the discovery of new therapeutic agents.
The continued exploration of the chemical space around the furan-2-carboxamide scaffold, through techniques like diversity-oriented synthesis and the creation of hybrid molecules, is expected to yield novel compounds with unique biological activities and therapeutic potential. nih.govresearchgate.netmdpi.com The simple and versatile nature of this scaffold ensures that it will remain a valuable starting point for the design and synthesis of new drug candidates for the foreseeable future.
Q & A
Q. What are the common synthetic routes for N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide?
The compound is typically synthesized via condensation reactions between furan-2-carbonyl chloride and substituted aniline derivatives. For example:
- Reflux method : Mixing 2-furoyl chloride with amines (e.g., 4-aminophenyl derivatives) in acetonitrile under reflux (120°C, 18 hours), followed by purification via recrystallization (chloroform/methanol) .
- Amide coupling : Use of coupling agents like DCC or EDC in polar solvents (e.g., DMF) to facilitate carboxamide bond formation . Structural confirmation is achieved using ¹H/¹³C NMR, IR, and mass spectrometry .
Q. How is the structural characterization of this compound performed?
Key techniques include:
- X-ray crystallography : Resolves intramolecular interactions (e.g., planar vs. non-planar conformations in the carboxamide moiety) and dihedral angles between aromatic rings .
- Spectroscopy : ¹H NMR (amide proton signals at δ 7.5–8.0 ppm), IR (amide N-H stretch ~3310 cm⁻¹), and LC-MS for molecular ion validation .
- Thermal analysis : Melting point determination (e.g., 388 K) to assess purity .
Advanced Research Questions
Q. How can synthesis conditions be optimized for higher yield or enantiomeric purity?
- Multi-component reactions : Ugi reactions enable rapid exploration of structure-activity relationships (SAR) by varying substituents in S1, S1′, and S2 binding pockets .
- Purification : Reverse-phase HPLC (RP-HPLC) with UV detection improves purity (>98% by analytical HPLC) .
- Chiral resolution : Use of chiral columns or crystallization with enantiopure auxiliaries for asymmetric synthesis .
Q. What computational methods are used to predict the bioactivity of this compound?
- Molecular docking : High-throughput docking against targets (e.g., SARS-CoV 3CLpro or MPXV A42R) identifies binding affinities. Key interactions include hydrogen bonding with catalytic residues (e.g., His41 in SARS-CoV 3CLpro) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER or GROMACS .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. How can contradictions in structural data (e.g., planarity of the carboxamide moiety) be resolved?
- Comparative crystallography : Compare X-ray structures of analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify intramolecular interactions (e.g., N–H⋯O hydrogen bonds) that influence planarity .
- DFT calculations : Optimize geometries at the B3LYP/6-311G** level to validate experimental bond angles and torsional strains .
Biological Evaluation and SAR
Q. What in vitro assays are used to evaluate its anticancer or antiviral potential?
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Antiviral screens : Plaque reduction assays against viruses (e.g., MPXV) to measure EC₅₀ values .
- Enzyme inhibition : Fluorometric assays for target enzymes (e.g., tankyrase1/2) using ADP-Glo™ kits .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Scaffold diversification : Introduce substituents (e.g., tert-butyl, fluorophenyl) to modulate steric/electronic effects .
- Bioisosteric replacement : Replace furan with benzofuran or thiophene to assess impact on potency .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) using MOE or Schrödinger .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
